Cas no 1368178-38-4 (3-(1-methyl-1H-pyrazol-4-yl)morpholine)
3-(1-methyl-1H-pyrazol-4-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-methyl-1H-pyrazol-4-yl)morpholine
- EN300-1845708
- 3-(1-Methylpyrazol-4-yl)morpholine
- AKOS022712595
- 1368178-38-4
-
- Inchi: 1S/C8H13N3O/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3
- InChI Key: ZJPXISVPGQJGIN-UHFFFAOYSA-N
- SMILES: O1CCNC(C2C=NN(C)C=2)C1
Computed Properties
- Exact Mass: 167.105862047g/mol
- Monoisotopic Mass: 167.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 39.1Ų
3-(1-methyl-1H-pyrazol-4-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845708-0.05g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 0.05g |
$315.0 | 2023-09-19 | |
| Enamine | EN300-1845708-0.1g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 0.1g |
$470.0 | 2023-09-19 | |
| Enamine | EN300-1845708-0.25g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 0.25g |
$672.0 | 2023-09-19 | |
| Enamine | EN300-1845708-0.5g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 0.5g |
$1058.0 | 2023-09-19 | |
| Enamine | EN300-1845708-1.0g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 1g |
$1357.0 | 2023-05-26 | |
| Enamine | EN300-1845708-2.5g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 2.5g |
$2660.0 | 2023-09-19 | |
| Enamine | EN300-1845708-5.0g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 5g |
$3935.0 | 2023-05-26 | |
| Enamine | EN300-1845708-10.0g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 10g |
$5837.0 | 2023-05-26 | |
| Enamine | EN300-1845708-1g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 1g |
$1357.0 | 2023-09-19 | |
| Enamine | EN300-1845708-5g |
3-(1-methyl-1H-pyrazol-4-yl)morpholine |
1368178-38-4 | 95% | 5g |
$3935.0 | 2023-09-19 |
3-(1-methyl-1H-pyrazol-4-yl)morpholine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 3-(1-methyl-1H-pyrazol-4-yl)morpholine
Recent Advances in the Study of 3-(1-methyl-1H-pyrazol-4-yl)morpholine (CAS: 1368178-38-4) in Chemical Biology and Pharmaceutical Research
The compound 3-(1-methyl-1H-pyrazol-4-yl)morpholine (CAS: 1368178-38-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a morpholine ring linked to a methyl-substituted pyrazole moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a valuable scaffold for drug discovery and development.
One of the key areas of interest is the role of 3-(1-methyl-1H-pyrazol-4-yl)morpholine as an intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in oncology, and the structural features of this compound make it an attractive building block for designing selective inhibitors. Recent publications have highlighted its utility in the development of compounds targeting PI3K/AKT/mTOR and MAPK signaling pathways, which are implicated in various cancers. The compound's ability to modulate these pathways has been demonstrated in preclinical models, showing efficacy in reducing tumor growth and metastasis.
In addition to its applications in oncology, 3-(1-methyl-1H-pyrazol-4-yl)morpholine has been explored for its potential in central nervous system (CNS) disorders. Researchers have investigated its interactions with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling. Preliminary findings suggest that derivatives of this compound may exhibit neuroprotective effects and could be useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. However, further studies are needed to elucidate its precise mechanisms and optimize its pharmacokinetic properties.
The synthetic routes to 3-(1-methyl-1H-pyrazol-4-yl)morpholine have also been a focus of recent research. Advances in catalytic methods, including palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable production of this compound. These improvements are critical for supporting its use in large-scale pharmaceutical applications. Moreover, computational studies have provided insights into the compound's molecular interactions, aiding in the design of more potent and selective derivatives.
Despite its promise, challenges remain in the development of 3-(1-methyl-1H-pyrazol-4-yl)morpholine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical and clinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate the compound's potential into clinically viable treatments.
In conclusion, 3-(1-methyl-1H-pyrazol-4-yl)morpholine (CAS: 1368178-38-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span oncology, CNS disorders, and beyond, driven by its unique structural and pharmacological properties. Ongoing research aims to refine its synthesis, optimize its therapeutic potential, and address existing challenges, paving the way for its future use in drug development.
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